molecular formula C16H18N2O2S B5531184 2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5531184
M. Wt: 302.4 g/mol
InChI Key: WDBZEXWBSYLYNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like 2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves initial reactions with different organic reagents. For example, novel thiophene derivatives have been synthesized starting from related compounds through reactions with various organic reagents, demonstrating the versatility and complexity of synthesizing these compounds (Amr et al., 2010). Such processes often involve multiple steps, including condensation, cyclization, and substitution reactions, to achieve the desired thiophene derivative.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectral analysis techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed information on the molecular geometry, functional groups, and overall structure of the compound. Spectral linearity studies and X-ray diffraction methods have also been employed to understand the structural characteristics of similar compounds, highlighting the planar geometry and intermolecular hydrogen bonding within the crystal structure (Thirunarayanan & Sekar, 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including cyclization, aminomethylation, and reactions with phenylisocyanate, carbon disulfide, and thiourea, leading to a wide range of functionalized products. These reactions expand the chemical diversity and potential applicability of thiophene compounds in different fields (Youssef et al., 2005). The reactivity of these compounds is influenced by the presence of amino and carboxamide groups, which participate in various chemical transformations.

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. X-ray crystallography studies provide insights into the crystal packing, hydrogen bonding, and overall solid-state structure, which are important for understanding the compound's stability and reactivity. The crystallization of these compounds in specific space groups and the determination of cell parameters offer valuable information about their physical characteristics (Menati et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, including its reactivity, stability, and interaction with other molecules, are defined by its functional groups and molecular structure. Studies on similar compounds have shown a range of activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, indicating the potential for diverse chemical behavior and applications (Kumar et al., 2008).

properties

IUPAC Name

2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-20-12-8-4-3-7-11(12)18-16(19)14-10-6-5-9-13(10)21-15(14)17/h3-4,7-8H,2,5-6,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBZEXWBSYLYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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